N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
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Overview
Description
The compound “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” is a complex organic molecule that features a combination of chlorinated aromatic rings, a methoxy group, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate: The initial step involves the chlorination of a suitable aromatic precursor to introduce the chlorine atoms at the desired positions.
Tetrazole Formation: The tetrazole moiety is synthesized via a cyclization reaction involving an azide and a nitrile precursor.
Final Coupling: The final step involves coupling the chlorinated methoxy aromatic intermediate with the tetrazole-containing moiety under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the tetrazole ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety, in particular, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylates.
Comparison with Similar Compounds
Similar Compounds
({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can be compared to other compounds with similar structural features, such as:
Uniqueness
The uniqueness of “({5-CHLORO-2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE” lies in its combination of structural features, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C18H19Cl2N5OS |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H19Cl2N5OS/c1-25-18(22-23-24-25)27-9-8-21-11-14-10-16(20)6-7-17(14)26-12-13-2-4-15(19)5-3-13/h2-7,10,21H,8-9,11-12H2,1H3 |
InChI Key |
NSJIDSKEGDZYAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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